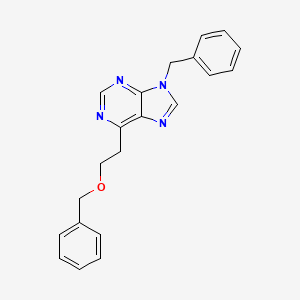
9-Benzyl-6-(2-(benzyloxy)ethyl)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Benzyl-6-(2-(benzyloxy)ethyl)-9H-purine is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-(2-(benzyloxy)ethyl)-9H-purine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative. For instance, the starting material, 6-chloropurine, can be reacted with benzyl bromide in the presence of a base like potassium carbonate to form 9-benzyl-6-chloropurine. This intermediate can then undergo further reaction with 2-(benzyloxy)ethyl bromide under similar conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
9-Benzyl-6-(2-(benzyloxy)ethyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The benzyloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyl groups, yielding simpler purine derivatives.
Substitution: The purine core can undergo nucleophilic substitution reactions, particularly at the 6-position if a leaving group like chlorine is present.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxyethyl group can yield benzaldehyde or benzoic acid derivatives, while reduction can produce simpler purine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to nucleotides makes it a candidate for studying DNA and RNA interactions.
Medicine: The compound may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 9-Benzyl-6-(2-(benzyloxy)ethyl)-9H-purine would depend on its specific application. In biological systems, it may interact with enzymes or receptors involved in nucleotide metabolism or signaling pathways. The benzyl and benzyloxyethyl groups could influence its binding affinity and specificity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Benzyl-2-chloropurine: Similar in structure but lacks the benzyloxyethyl group.
9-Benzyl-6-chloropurine: An intermediate in the synthesis of the target compound.
2,6-Dibenzylpurine: Contains two benzyl groups but lacks the benzyloxyethyl group.
Uniqueness
9-Benzyl-6-(2-(benzyloxy)ethyl)-9H-purine is unique due to the presence of both benzyl and benzyloxyethyl groups, which can confer distinct chemical properties and potential biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
920503-49-7 |
|---|---|
Molekularformel |
C21H20N4O |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
9-benzyl-6-(2-phenylmethoxyethyl)purine |
InChI |
InChI=1S/C21H20N4O/c1-3-7-17(8-4-1)13-25-16-24-20-19(22-15-23-21(20)25)11-12-26-14-18-9-5-2-6-10-18/h1-10,15-16H,11-14H2 |
InChI-Schlüssel |
RHTDITJHFSZXHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)CCOCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({S-benzyl-N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-L-cysteinyl}amino)butanoic acid](/img/structure/B12639472.png)
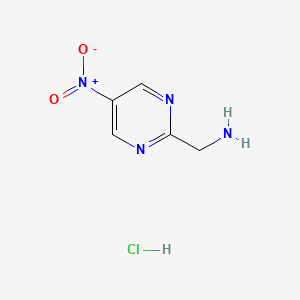
methanone](/img/structure/B12639476.png)


![N-ethyl-4-[3-(2-methylpropyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]piperazine-1-carbothioamide](/img/structure/B12639488.png)
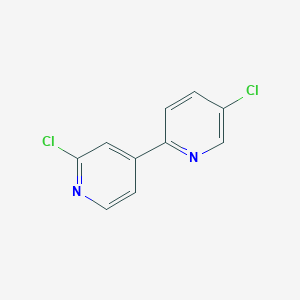
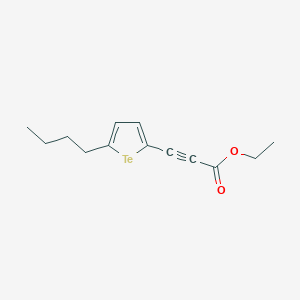
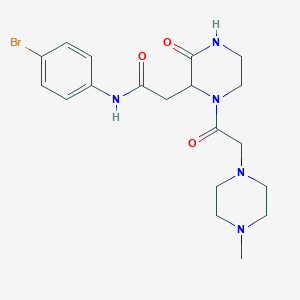
![2-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B12639512.png)

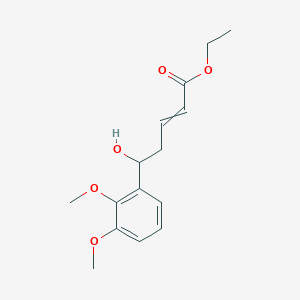
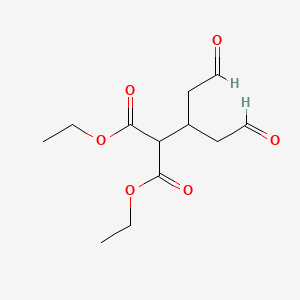
![S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate](/img/structure/B12639546.png)
